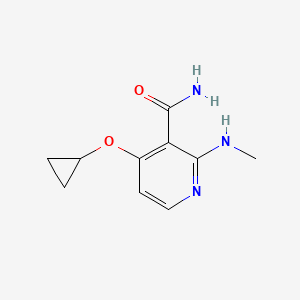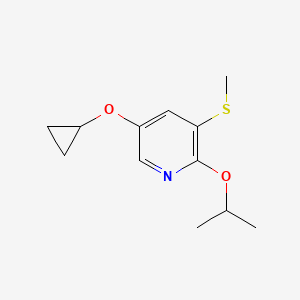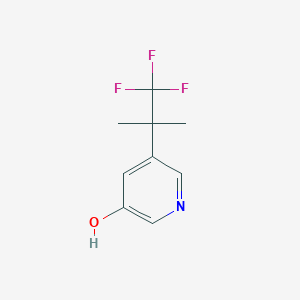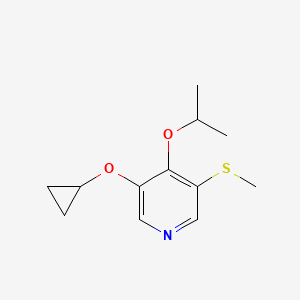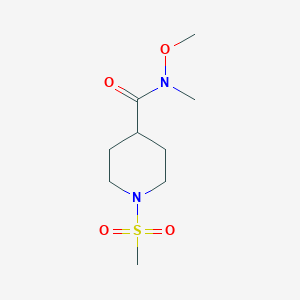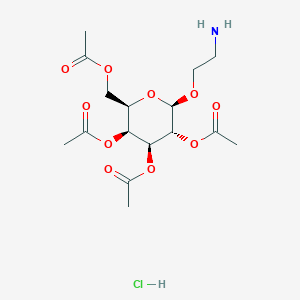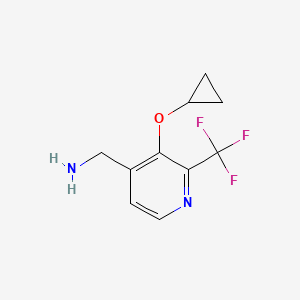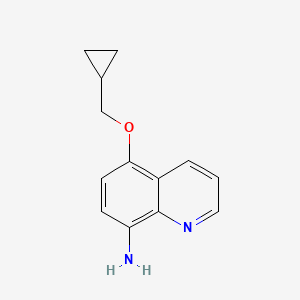
2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde is an organic compound that features a unique structure combining an aminomethyl group, a cyclopropoxy group, and an isonicotinaldehyde moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde typically involves multi-step organic reactions. One common method involves the reaction of 5-cyclopropoxyisonicotinaldehyde with aminomethylating agents under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane or ethanol, and catalysts such as sulfuric acid or palladium complexes .
Industrial Production Methods
Industrial production of this compound may involve large-scale batch reactors where the reactants are combined under optimized conditions to maximize yield and purity. The process may include steps like distillation, crystallization, and purification to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert it into alcohols or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents such as alkyl halides or acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde has several scientific research applications:
Mechanism of Action
The mechanism by which 2-(Aminomethyl)-5-cyclopropoxyisonicotinaldehyde exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
2-(Aminomethyl)phenol: Shares the aminomethyl group but differs in the aromatic ring structure.
Aminomethyl propanol: Contains an aminomethyl group and a hydroxyl group, used in different applications.
Uniqueness
Its cyclopropoxy group, in particular, provides steric hindrance and electronic effects that differentiate it from other similar compounds .
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
2-(aminomethyl)-5-cyclopropyloxypyridine-4-carbaldehyde |
InChI |
InChI=1S/C10H12N2O2/c11-4-8-3-7(6-13)10(5-12-8)14-9-1-2-9/h3,5-6,9H,1-2,4,11H2 |
InChI Key |
XBCPXZCMZXYJRQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1OC2=C(C=C(N=C2)CN)C=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


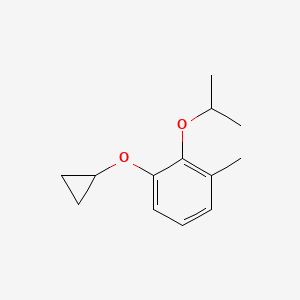
![N'-[(4-chlorophenyl)sulfonyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B14810808.png)
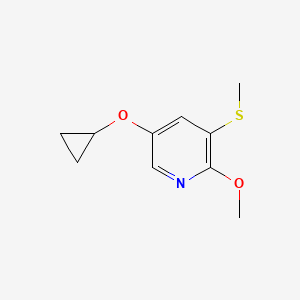

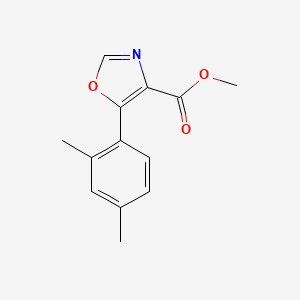
![4-chloro-N'-[(E)-naphthalen-1-ylmethylidene]benzohydrazide](/img/structure/B14810843.png)
